molecular formula C21H22FN3O3 B2408089 5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-76-4

5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2408089
CAS No.: 868143-76-4
M. Wt: 383.423
InChI Key: OTJRCMVQTAZAOA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[4,5-b]quinoline, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .

Scientific Research Applications

Synthesis and Structural Studies

  • Molecular Structure and Synthesis : Research involving derivatives of the pyrimido[4,5-b]quinoline class, such as the synthesis of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, has been conducted using environmental friendly multicomponent methodology and characterized using various spectroscopic techniques. These studies help in understanding the molecular structure and synthesis pathways of similar compounds (Trilleras et al., 2017).

Catalysis and Synthesis of N-Heterocyclic Compounds

  • Nanoporous Catalysts : Novel metal-organic frameworks (MOFs) have been used as catalysts for synthesizing new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. These works highlight the potential of these compounds in catalytic applications and the synthesis of complex N-heterocyclic structures (Sepehrmansouri et al., 2020).

Microwave-Assisted Synthesis

  • One-Pot Microwave Synthesis : Studies have shown the efficient one-pot synthesis of pyrimido[4,5-b]quinoline derivatives using microwave irradiation. This methodology offers an advanced approach for the synthesis of complex quinoline derivatives in a time-efficient manner (Hafez et al., 2016).

Anticancer and Antiproliferative Activities

  • Kinase Inhibitors : Quinoline derivatives bearing 5-(aminomethylene)pyrimidine-2,4,6-trione moiety have been evaluated for their c-Met kinase inhibitory activities and antiproliferative activities against cancer cell lines, demonstrating their potential in anticancer research (Tang et al., 2014).

Antibacterial Applications

  • Antibacterial Activity : A series of compounds featuring quinoline and pyrimidine structures have shown potent antibacterial activity against various microorganisms, indicating their potential use in developing new antibacterial agents (Valluri et al., 2017).

Photophysical Properties

  • Fluorescence Studies : Research on quinoxaline derivatives has revealed fluorescence properties in compounds containing an extended delocalized π-system. This suggests potential applications in photophysical and material sciences (Touzani et al., 2001).

Properties

IUPAC Name

5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(22)8-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJRCMVQTAZAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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